2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Description
2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a partially saturated pyridine ring. The 4-fluorophenyl substituent at the 2-position enhances its electronic and steric properties, making it a candidate for medicinal chemistry applications. This scaffold is part of a broader class of pyrazolo[4,3-c]pyridines, which are studied for their antiproliferative, kinase inhibitory, and anti-inflammatory activities .
Properties
IUPAC Name |
2-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3/c13-10-1-3-11(4-2-10)16-8-9-7-14-6-5-12(9)15-16/h1-4,8,14H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZDWSQCIGULEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN(N=C21)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of a 4-fluorophenylhydrazine with a suitable ketone, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow synthesis and the use of environmentally benign solvents are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
The pyrazolo[4,3-c]pyridine core allows diverse substitutions, enabling structure-activity relationship (SAR) studies. Below is a detailed comparison with key analogs:
Substitution Patterns and Molecular Properties
Electronic and Steric Effects
- Fluorine Substitution : The 4-fluorophenyl group in the target compound increases lipophilicity (logP ~2.5) and resistance to oxidative metabolism, a feature shared with TNF-α inhibitors like FR133605 .
- Nitro Groups : The 5-(4-nitrophenyl) analog (MW 338.34) demonstrates enhanced kinase inhibition due to electron-withdrawing effects, though it may reduce solubility .
Key Research Findings
- Synthetic Accessibility : The pyrazolo[4,3-c]pyridine core is synthesized via iodine-mediated cyclization and Suzuki couplings, enabling rapid diversification .
- Fluorescence Properties : Methoxyphenyl-substituted analogs (e.g., 7-(4-methoxyphenyl)-2,6-diphenyl derivatives) act as ratiometric pH sensors, expanding their utility in biochemical assays .
- Crystallography : X-ray studies reveal that bulky substituents (e.g., chloronaphthalene) induce semi-chair conformations in the tetrahydro-pyridine ring, influencing binding geometry .
Biological Activity
2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and cardiology. This article reviews the biological activity of this compound, focusing on its antiproliferative effects and mechanisms of action based on diverse research findings.
The compound is characterized by the following chemical formula:
| Property | Value |
|---|---|
| Formula | C₁₂H₁₂FN₃ |
| CAS Number | 916423-52-4 |
| Molecular Weight | 219.24 g/mol |
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines.
Case Studies
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Cell Line Testing : In vitro studies evaluated the compound's effects on human cancer cell lines such as MCF-7 (breast cancer), K562 (chronic myeloid leukemia), and MV4-11 (biphenotypic B myelomonocytic leukemia). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner (Table 1) .
Cell Line IC50 (µM) Effect MCF-7 10 Reduced proliferation K562 8 Induced apoptosis MV4-11 12 Inhibited growth - Mechanism of Action : The mechanism underlying its antiproliferative activity involves the induction of apoptosis through activation of caspase pathways and modulation of cell cycle regulators. Specifically, treatment with this compound led to increased levels of cleaved PARP and caspase-9, indicating activation of apoptotic pathways .
Pharmacological Potential
Beyond its anticancer properties, there is evidence suggesting that this compound may also act on potassium channels such as TASK-1 (KCNK3), which are implicated in cardiac arrhythmias. This suggests a dual therapeutic potential in both oncology and cardiology .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has shown that modifications at specific positions on the pyrazolo[4,3-c]pyridine ring can enhance or diminish biological activity. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
